molecular formula C29H26N2O5 B282290 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282290
M. Wt: 482.5 g/mol
InChI Key: BFLXIDCJNMPQDR-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CUDC-427, is a small molecule inhibitor that targets multiple cancer pathways. It has been found to be effective in preclinical studies against a variety of cancers, including breast, lung, and prostate cancer.

Mechanism of Action

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of several cancer pathways, including the PI3K/Akt/mTOR and the JAK/STAT pathways. It does this by binding to and inhibiting the activity of the protein inhibitor of apoptosis (IAP) family of proteins. IAPs are overexpressed in many cancer types and are involved in the regulation of cell death and survival pathways. By inhibiting the activity of IAPs, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. In addition, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and to inhibit the activity of angiogenic factors.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is that it targets multiple cancer pathways, making it a potentially effective treatment for a variety of cancer types. In addition, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to enhance the efficacy of chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, one limitation of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to test its safety and efficacy in clinical trials. Another direction is to investigate its potential for combination therapy with chemotherapy and radiation therapy. In addition, further research is needed to understand the molecular mechanisms underlying its anti-cancer effects and to identify biomarkers that can predict its response in patients. Finally, the development of more potent and selective IAP inhibitors may lead to the discovery of more effective cancer treatments.

Synthesis Methods

The synthesis of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of indole-3-acetaldehyde with 4-methoxybenzoyl chloride to form 3-(4-methoxybenzoyl)-1-(1H-indol-3-yl)propan-1-one. This intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-methoxybenzoyl)-1-[2-(2-methoxyphenyl)ethyl]-1H-indole. The final step involves the reaction of this intermediate with 2,4-dihydroxy-5-methoxybenzaldehyde in the presence of a base to form 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of cancer. It has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer. In vitro studies have shown that 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of several cancer pathways, including the PI3K/Akt/mTOR and the JAK/STAT pathways. In vivo studies have shown that 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits tumor growth and metastasis in mouse models of cancer.

properties

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O5/c1-35-20-13-11-18(12-14-20)27(32)25-26(22-8-4-6-10-24(22)36-2)31(29(34)28(25)33)16-15-19-17-30-23-9-5-3-7-21(19)23/h3-14,17,26,30,32H,15-16H2,1-2H3/b27-25+

InChI Key

BFLXIDCJNMPQDR-IMVLJIQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.